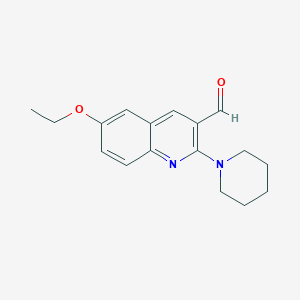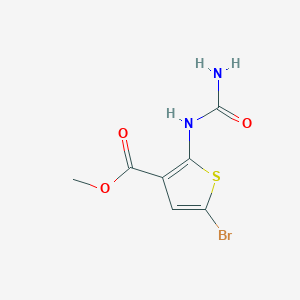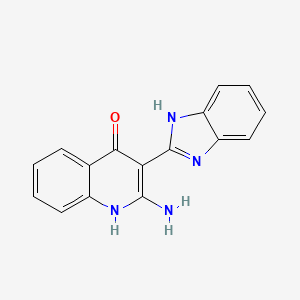![molecular formula C16H15N3O2 B11843685 N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide CAS No. 650626-17-8](/img/structure/B11843685.png)
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of the methoxy group and the imidazole ring in its structure makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a series of reactions to introduce the necessary functional groups. This often involves nitration, reduction, and acetylation reactions.
Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving the naphthalene derivative and an appropriate amine.
Acetylation: The final step involves the acetylation of the imidazole derivative to form N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of N-(4-(6-Hydroxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Reduction: Formation of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Methoxynaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Contains a different substitution pattern, leading to different chemical and biological properties.
2-(4-Azepan-1-yl-2-hydroxy-6,7-dimethoxy-naphthalen-1-yl)-N-phenyl-acetamide: Contains additional functional groups, which may enhance its biological activity.
Uniqueness
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both the methoxy group and the imidazole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
650626-17-8 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(20)18-16-17-9-15(19-16)14-5-3-4-11-8-12(21-2)6-7-13(11)14/h3-9H,1-2H3,(H2,17,18,19,20) |
Clave InChI |
BPYUPKVAMSVJGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(N1)C2=CC=CC3=C2C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




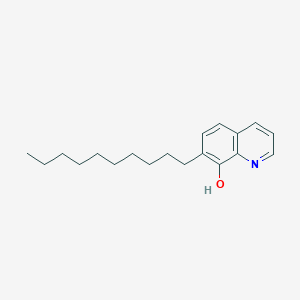
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)

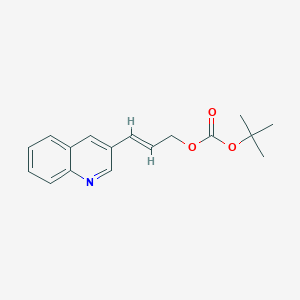

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
